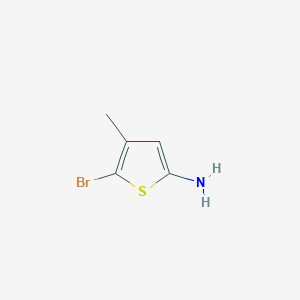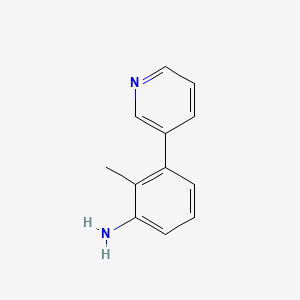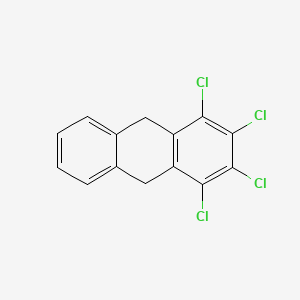
6-Chloro-N-cyclohexyl-N'-ethyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N-cyclohexyl-N’-ethyl-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that are widely used in various applications, including herbicides, resins, and pharmaceuticals. This particular compound is known for its herbicidal properties and is used to control a variety of weeds in agricultural settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-cyclohexyl-N’-ethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with cyclohexylamine and ethylamine. The reaction is carried out in a solvent such as dioxane or dichloroethane, often in the presence of a base like sodium carbonate . The reaction conditions usually involve refluxing the mixture to achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-N-cyclohexyl-N’-ethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Reagents like primary amines or alcohols in the presence of a base (e.g., sodium carbonate) and solvents like dioxane or dichloroethane.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, substitution with a primary amine would yield a corresponding amine derivative of the triazine .
Applications De Recherche Scientifique
6-Chloro-N-cyclohexyl-N’-ethyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other triazine derivatives.
Biology: Studied for its effects on various biological systems, particularly its herbicidal activity.
Medicine: Investigated for potential therapeutic applications, although its primary use remains in agriculture.
Industry: Utilized in the formulation of herbicides and other agrochemicals
Mécanisme D'action
The herbicidal activity of 6-Chloro-N-cyclohexyl-N’-ethyl-1,3,5-triazine-2,4-diamine is primarily due to its ability to inhibit photosynthesis in plants. It targets the photosystem II complex, disrupting the electron transport chain and ultimately leading to the death of the plant . This mechanism is similar to other triazine herbicides, making it effective against a wide range of weeds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Atrazine: Another triazine herbicide with a similar mechanism of action but different substituents.
Propazine: Similar in structure but with different alkyl groups attached to the triazine ring
Uniqueness
6-Chloro-N-cyclohexyl-N’-ethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substituents, which confer distinct physical and chemical properties. These properties can influence its solubility, stability, and herbicidal activity, making it suitable for specific agricultural applications .
Propriétés
Numéro CAS |
84712-77-6 |
|---|---|
Formule moléculaire |
C11H18ClN5 |
Poids moléculaire |
255.75 g/mol |
Nom IUPAC |
6-chloro-2-N-cyclohexyl-4-N-ethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H18ClN5/c1-2-13-10-15-9(12)16-11(17-10)14-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,13,14,15,16,17) |
Clé InChI |
LSBYYJMCRRFQRA-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)Cl)NC2CCCCC2 |
Solubilité |
18.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


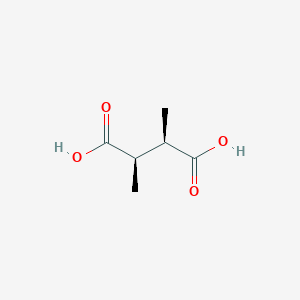
![3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B13146381.png)
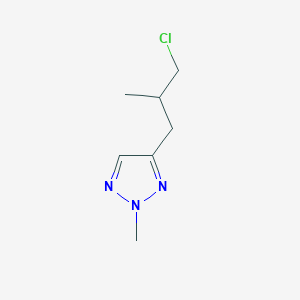

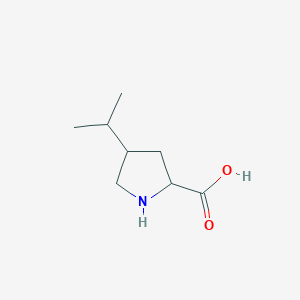
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13146414.png)

![[(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate](/img/structure/B13146418.png)
